4-Anilinobenzene-1-diazonium nitrate
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Overview
Description
4-Anilinobenzene-1-diazonium nitrate is an organic compound with the molecular formula C12H10N4O3. It belongs to the class of diazonium salts, which are known for their versatility in organic synthesis. This compound is particularly significant due to its applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Anilinobenzene-1-diazonium nitrate typically involves the diazotization of 4-anilinobenzene. This process requires the reaction of 4-anilinobenzene with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves careful control of reaction conditions to prevent the decomposition of the diazonium salt. The use of continuous flow reactors has been explored to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Anilinobenzene-1-diazonium nitrate undergoes various types of chemical reactions, including:
Substitution Reactions: These are the most common reactions involving diazonium salts.
Reduction Reactions: The diazonium group can be reduced to form aniline derivatives.
Coupling Reactions: Diazonium salts can couple with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride, copper(I) bromide, and potassium iodide are commonly used reagents.
Reduction Reactions: Sodium sulfite and stannous chloride are typical reducing agents.
Coupling Reactions: Phenols and aromatic amines are used under basic conditions.
Major Products Formed:
Substitution Reactions: Aryl halides, aryl cyanides, and phenols.
Reduction Reactions: Aniline derivatives.
Coupling Reactions: Azo compounds.
Scientific Research Applications
4-Anilinobenzene-1-diazonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various aromatic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Anilinobenzene-1-diazonium nitrate involves the formation of a diazonium ion, which is highly reactive. The diazonium ion can undergo various reactions, such as substitution and coupling, to form different products. The reactivity of the diazonium ion is attributed to its ability to form a stable nitrogen gas (N2) as a leaving group, which drives the reaction forward .
Comparison with Similar Compounds
- 4-Nitrobenzene diazonium nitrate
- 4-Chlorobenzene diazonium nitrate
- 4-Methylbenzene diazonium nitrate
Comparison: 4-Anilinobenzene-1-diazonium nitrate is unique due to the presence of the aniline group, which enhances its reactivity in coupling reactions compared to other diazonium salts. The aniline group also provides additional sites for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
62884-38-2 |
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Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4-anilinobenzenediazonium;nitrate |
InChI |
InChI=1S/C12H10N3.NO3/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;2-1(3)4/h1-9,14H;/q+1;-1 |
InChI Key |
XAUHLJYNZYLQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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